Tilidine hydrochloride

Description

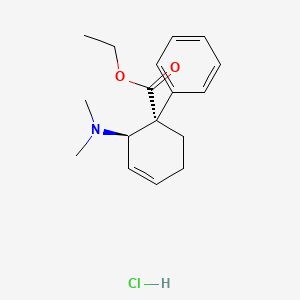

Structure

3D Structure of Parent

Properties

CAS No. |

32447-93-1 |

|---|---|

Molecular Formula |

C17H24ClNO2 |

Molecular Weight |

309.8 g/mol |

IUPAC Name |

ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17+;/m1./s1 |

InChI Key |

MUWDJVKYGSDUSH-KALLACGZSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.Cl |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |

Related CAS |

27107-79-5 |

Origin of Product |

United States |

Synthetic Methodologies and Impurity Profiling of Tilidine Hydrochloride

Chemical Synthesis Pathways and Optimized Reaction Conditions

The primary synthesis of tilidine is achieved through a Diels-Alder reaction. wikipedia.orgua.es This key step involves the condensation of 1-(dimethylamino)-1,3-butadiene with ethyl atropate (ethyl 2-phenylpropenoate). wikipedia.orgchemicalbook.com The reaction is exothermic, and the temperature is typically maintained between 40°C and 60°C to control the process. chemicalbook.com This cycloaddition yields a mixture of stereoisomers, primarily the (Z)-(cis) and (E)-(trans) isomers, of which the trans-isomer is the pharmacologically active form. wikipedia.org

Following the cycloaddition, the crude tilidine base is purified. Industrial processes may involve steps such as Fischer esterification and transamination using dimethylamine. Purification is often achieved through fractional crystallization, which helps to separate the isomeric mixture. chemicalbook.com The final step involves reacting the purified tilidine base with hydrochloric acid to form the more stable and soluble hydrochloride salt. This is typically done by dissolving the base in a suitable solvent like ethyl acetate (B1210297) or acetone (B3395972) and adding hydrochloric acid, which induces the precipitation of tilidine hydrochloride crystals.

Table 1: Example of Industrial Synthesis Parameters for Tilidine This table is interactive. You can sort and filter the data.

Isomerization Processes and Stereochemical Control in this compound Synthesis

Stereochemical control is a critical aspect of tilidine synthesis, as the initial Diels-Alder reaction produces a mixture of isomers, often rich in the less active cis form. wikipedia.org The trans diastereomer exhibits higher analgesic potency, making the enrichment of this isomer a necessary step.

To achieve the therapeutically optimal trans:cis ratio, an acid-catalyzed isomerization process is employed. A common method involves heating the cis-rich tilidine base with an acid, such as phosphoric acid, in an aqueous solution. google.com This process epimerizes the inactive cis-isomers into the more thermodynamically stable and pharmacologically active trans-isomers. wikipedia.orggoogle.com After the reaction, the mixture is cooled, the pH is adjusted to be alkaline, and the enriched trans-tilidine base is extracted using a solvent like petroleum ether. google.com

Table 2: Conditions for Acid-Catalyzed Isomerization of Tilidine This table is interactive. You can sort and filter the data.

Characterization and Control of Process-Related Impurities and Degradation Products

The control of impurities is essential to ensure the quality and safety of the final drug substance. Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation of the active substance. magtechjournal.com

Several process-related impurities and degradation products have been identified in tilidine preparations. Research has identified key impurities in tilidine oral solutions as cis-tilidine, trans-demethyltilidine, and cis-demethyltilidine. magtechjournal.com These impurities can be isolated and characterized using a combination of chromatographic and spectroscopic techniques. magtechjournal.com

One significant specified impurity is Tilidine Impurity D Hydrochloride, recognized in the European Pharmacopoeia. klivon.com Its chemical name is ethyl (2RS)-3-dimethylamino-2-phenylpropanoate hydrochloride. klivon.com This compound serves as a critical reference standard for quality control and its formation can be linked to the use of alcohol solvents and elevated temperatures during manufacturing.

Table 3: Common Impurities of this compound This table is interactive. You can sort and filter the data.

A range of analytical techniques are used for the detection, identification, and quantification of impurities in this compound.

Thin-Layer Chromatography (TLC): TLC is a practical and cost-effective method often used for qualitative or semi-quantitative impurity screening in raw materials and finished products. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the most common method for impurity profiling of tilidine. researchgate.net Reversed-phase HPLC (RP-HPLC) with UV detection is standard for quantifying tilidine and its related substances. For example, a method using a C8 column with a mobile phase of methanol (B129727) and ammonium (B1175870) bicarbonate can effectively separate tilidine from its impurities. researchgate.net Tilidine Impurity D is quantified via RP-HPLC with UV detection at 210 nm. UPLC, offering higher resolution and speed, is also employed for detailed impurity profiling.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is particularly useful for separating and retaining highly polar compounds that may not be well-retained in reversed-phase systems. researchgate.net It uses a polar stationary phase with a high-organic-content mobile phase, making it suitable for analyzing polar impurities. researchgate.net

Table 4: Overview of Analytical Methods for Tilidine Impurity Profiling This table is interactive. You can sort and filter the data.

The control of impurities in pharmaceutical substances is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). jpionline.orgeuropa.eu The key guidelines applicable to this compound are:

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides a framework for the qualification and control of impurities. ich.org It establishes thresholds for reporting, identification, and qualification. For instance, ICH recommends identifying any impurity present at a level of 0.1% or higher. ich.org

ICH Q3B(R2) - Impurities in New Drug Products: This guideline focuses on impurities that arise during the formulation process and storage, known as degradation products. europa.eu

ICH M7 - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses the specific risk posed by mutagenic impurities, requiring their control at much lower levels to ensure patient safety. jpionline.org

These guidelines mandate that manufacturers identify and control impurities, setting acceptance criteria based on safety data and the capabilities of the manufacturing process. ich.org

Chemical Reactivity and Derivatization Strategies for Research Applications

This compound exhibits chemical reactivity characteristic of its functional groups, which can be exploited for research and analytical purposes. The molecule can undergo several types of reactions, including oxidation, reduction, and substitution.

A key reaction is the reduction or metabolic N-demethylation of the dimethylamino group. In vivo, tilidine is a prodrug that is rapidly metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C19) to its active metabolites, nortilidine (B1222713) (mono-N-demethylated) and subsequently bisnortilidine (B1196192) (di-N-demethylated). wikipedia.orgnih.gov This enzymatic conversion is a primary aspect of its chemical reactivity in biological systems.

For analytical applications, derivatization strategies can be employed. For instance, the use of chiral derivatizing agents allows for the separation and quantification of tilidine's enantiomers, which is important for stereochemical studies. smolecule.com These strategies are crucial for developing stereoselective analytical methods and for research into the compound's structure-activity relationships.

Oxidation Reactions and Products in this compound Chemistry

Oxidation reactions are relevant to the metabolism of this compound and can also be employed in analytical chemistry. While specific details on the oxidation of the parent compound are limited in the provided search results, it is known that tilidine is metabolized in the liver, a process that inherently involves oxidative reactions. wikipedia.org Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used to oxidize this compound, potentially yielding various metabolites. The primary metabolic pathway involves N-demethylation, an oxidative process, to form the active metabolite nortilidine and subsequently bisnortilidine. wikipedia.orgnih.gov

Table 1: Potential Oxidation Products of Tilidine

| Product Name | Description |

| Nortilidine | The primary active metabolite, formed through N-demethylation (an oxidative process) of tilidine. wikipedia.orgnih.gov |

| Bisnortilidine | A secondary metabolite formed by further N-demethylation of nortilidine. wikipedia.orgnih.gov |

| Various Metabolites | Other minor metabolites can be formed through various oxidative pathways. |

Reduction Reactions and Derivatives of this compound

Reduction reactions can convert this compound into different chemical entities. For instance, reducing agents such as lithium aluminum hydride can be utilized to transform this compound. A significant application of reduction in the context of tilidine chemistry is the conversion to its active metabolite, nortilidine, although the primary in vivo pathway is oxidative demethylation. wikipedia.org

One of the impurities associated with tilidine, Tilidine Impurity D Hydrochloride, can be synthesized via a reduction reaction. The process involves the reduction of 2,3,4-trimethoxybenzaldehyde (B140358) using sodium borohydride (B1222165) in methanol at a controlled temperature of 10-15°C to yield (2,3,4-trimethoxyphenyl)methanol, a related analog.

Table 2: Reduction Reactions and Derivatives

| Reactant | Reagent(s) | Product(s) | Notes |

| This compound | Lithium aluminum hydride | Nortilidine and other reduced derivatives | A potential synthetic route to derivatives. |

| 2,3,4-trimethoxybenzaldehyde | Sodium borohydride, Methanol | (2,3,4-trimethoxyphenyl)methanol | Synthesis of a compound related to an impurity. |

Substitution Reactions Involving this compound

Substitution reactions can occur at various functional groups within the this compound molecule. The dimethylamino group is a potential site for substitution reactions, where alkyl halides can be used to introduce different alkyl groups, leading to the formation of various derivatives.

A crucial aspect of tilidine synthesis is the initial Diels-Alder reaction between 1-(dimethylamino)-1,3-butadiene and ethyl atropate. wikipedia.orgchemicalbook.com This reaction yields a mixture of cis and trans isomers of tilidine. google.com Since the trans isomer possesses the desired pharmacological activity, an acid-catalyzed isomerization step is often employed to convert the cis isomer to the trans isomer. google.com This process can be considered a type of substitution or rearrangement reaction at a broader level, significantly impacting the final product's composition.

Pharmacological and Molecular Mechanisms of Action of Tilidine Hydrochloride

Prodrug Concept and Bioactivation of Tilidine Hydrochloride

Tilidine itself is a weak opioid and requires metabolic conversion to exert its analgesic activity. wikipedia.orgnih.gov This bioactivation occurs through a sequential metabolic process primarily in the liver and gut following administration. wikipedia.orgevitachem.com

The initial and most critical step in Tilidine's bioactivation is its conversion to the primary active metabolite, Nortilidine (B1222713). wikipedia.orgnih.govsmolecule.com This process occurs via N-demethylation and is subject to a significant first-pass effect. wikipedia.orgresearchgate.netaltmeyers.org The metabolic reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the principal isozymes involved. wikipedia.orgresearchgate.netaltmeyers.orgnih.gov Research has also indicated a role for the CYP2B6 isozyme in this conversion. researchgate.net Studies show that approximately two-thirds of an administered dose of Tilidine is converted to Nortilidine during this first-pass metabolism. researchgate.netnih.gov The resulting Nortilidine readily penetrates the blood-brain barrier to interact with opioid receptors. nih.govresearchgate.netnih.gov

Table 1: Metabolic Pathway of this compound

| Parent Compound | Metabolic Process | Primary Enzymes | Resulting Metabolite | Activity Status |

|---|---|---|---|---|

| Tilidine | N-demethylation | CYP3A4, CYP2C19, CYP2B6 wikipedia.orgresearchgate.net | Nortilidine | Primary Active Metabolite wikipedia.org |

Opioid Receptor Binding and Selectivity of Tilidine and its Metabolites

The analgesic properties of Tilidine are mediated by the interaction of its metabolites with the opioid receptor system. The parent compound has minimal receptor affinity, while its metabolites, particularly Nortilidine, are potent agonists at specific opioid receptors.

The primary pharmacological activity of Tilidine is exerted by its metabolite Nortilidine, which functions as a potent and full agonist at the mu-opioid receptor (MOP or OP3). nih.govnih.govpatsnap.comncats.io Tilidine itself is a very weak opioid with low affinity for the mu-receptor. wikipedia.orgnih.gov Research indicates that Nortilidine's binding affinity for the mu-opioid receptor is approximately 100 times greater than that of the parent compound, Tilidine. nih.govresearchgate.netresearchgate.net The secondary metabolite, Bisnortilidine (B1196192), also demonstrates affinity for opioid receptors, but it is less potent than Nortilidine. nih.govebi.ac.uk

Studies using cloned human mu-opioid receptors expressed in CHO-K1 cells have quantified this difference. In these recombinant systems, Nortilidine inhibited forskolin-induced cAMP accumulation with an IC50 of 110 nM, whereas Tilidine required a much higher concentration, showing an IC50 of 11 µM (11,000 nM). researchgate.netncats.ionih.gov

Table 2: Mu-Opioid Receptor (MOP/OP3) Activity of Tilidine and Nortilidine

| Compound | Receptor Target | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Tilidine | Mu-Opioid Receptor | Agonist | 11,000 nM | researchgate.netncats.ionih.gov |

Nortilidine demonstrates a high degree of selectivity for the mu-opioid receptor. researchgate.netnih.gov Research conducted on cloned human opioid receptors has shown that neither Tilidine nor Nortilidine, at concentrations up to 100 µM, exerts any significant agonist activity at delta-opioid (DOP), kappa-opioid (KOP), or nociceptin (B549756)/orphanin FQ (NOP) receptors. researchgate.netnih.gov This high selectivity for the mu-receptor subtype is a key characteristic of Nortilidine's pharmacological profile.

Metabolic Pathways and Enzyme Kinetics of Tilidine Hydrochloride

Role of Cytochrome P450 Enzymes in Tilidine Demethylation

The primary metabolic pathway for tilidine is N-demethylation, a reaction catalyzed by specific CYP isozymes. This conversion is responsible for the formation of the pharmacologically active metabolite, nortilidine (B1222713), which is a more potent agonist at the µ-opioid receptor. nih.govnih.gov Further demethylation leads to the inactive metabolite, bisnortilidine (B1196192). wikipedia.orgnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2C19 as the main catalysts in this metabolic cascade. wikipedia.orgnih.govmerckmillipore.com

CYP3A4 is a key enzyme involved in the metabolism of tilidine. wikipedia.org It participates in the initial N-demethylation of tilidine to nortilidine and also in the subsequent conversion of nortilidine to bisnortilidine. nih.govresearchgate.net The significant role of CYP3A4 is highlighted by in-vivo studies where potent inhibition of this enzyme alters the metabolic sequence. nih.govnih.gov For instance, the administration of the strong CYP3A4 inhibitor ritonavir (B1064) was found to substantially reduce the metabolic clearance of both tilidine to nortilidine and nortilidine to bisnortilidine. nih.govresearchgate.net However, some research suggests that intestinal CYP3A4 may not play a major role in the first-pass metabolism of tilidine. nih.gov A study using grapefruit juice, a known intestinal CYP3A4 inhibitor, did not result in significant changes to the pharmacokinetic parameters of tilidine or its metabolites. nih.gov

Alongside CYP3A4, CYP2C19 is a primary enzyme responsible for the N-demethylation of tilidine to nortilidine. wikipedia.orgnih.govmerckmillipore.com In vitro investigations have confirmed that both recombinant CYP3A4 and CYP2C19 facilitate this demethylation process. nih.govmerckmillipore.com The involvement of CYP2C19 has led to investigations into whether genetic polymorphisms of this enzyme, which can result in poor or ultrarapid metabolism, affect tilidine's pharmacokinetics. nih.gov However, a study involving CYP2C19 poor and ultrarapid metabolizers found no significant differences in tilidine exposure, suggesting that the polymorphic nature of CYP2C19 may not be a major contributor to interindividual variability in tilidine's metabolic elimination. nih.govnih.gov

While CYP3A4 and CYP2C19 are the principal enzymes in tilidine metabolism, evidence suggests a potential role for CYP2B6. Research indicates that nortilidine is metabolized by the same CYP isozymes as the parent drug, and pharmacokinetic interactions are anticipated with inhibitors or inducers of CYP2B6, in addition to CYP3A4 and CYP2C19. researchgate.netnih.gov CYP2B6 is known to be involved in the metabolism of other synthetic opioids, such as methadone. nih.gov

Enzyme Kinetics of N-Demethylation: Michaelis-Menten Parameters (Kₘ, Vₘₐₓ)

The N-demethylation of tilidine to its active metabolite nortilidine follows Michaelis-Menten kinetics. nih.govmerckmillipore.com This model describes the relationship between the concentration of the substrate (tilidine) and the velocity of the enzymatic reaction. washington.eduwikipedia.orgteachmephysiology.com The key parameters are Kₘ (the Michaelis constant) and Vₘₐₓ (the maximum reaction velocity). washington.edunih.gov Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. washington.eduteachmephysiology.com In vitro studies using human liver microsomes have determined these parameters for the conversion of tilidine to nortilidine. nih.govmerckmillipore.comresearchgate.net

| Parameter | Value | Description |

|---|---|---|

| Kₘ (Michaelis constant) | 36 ± 13 µM | The substrate concentration at which the reaction velocity is 50% of Vₘₐₓ. nih.govmerckmillipore.comresearchgate.net |

| Vₘₐₓ (Maximum velocity) | 85 ± 18 nmol/mg/h | The maximum rate of reaction when the enzyme is saturated with the substrate. nih.govmerckmillipore.comresearchgate.net |

Sequential Metabolism of Tilidine to Nortilidine and Bisnortilidine

Tilidine undergoes a pronounced and sequential first-pass metabolism after oral administration. wikipedia.orgnih.govnih.gov The initial and most critical step is the N-demethylation to nortilidine, the metabolite responsible for the majority of the analgesic effect. wikipedia.orgnih.gov This is followed by a second N-demethylation of nortilidine to form the inactive metabolite, bisnortilidine. wikipedia.orgnih.govnih.gov

Studies have shown that approximately two-thirds of an administered dose of tilidine is converted to nortilidine during the first pass through the liver and gut. nih.govresearchgate.netnih.gov Subsequently, about half of the formed nortilidine is further metabolized to bisnortilidine before it can enter systemic circulation. nih.govresearchgate.net This extensive, sequential metabolism means that while a large portion of tilidine is converted to its active form, a significant fraction of that active form is quickly inactivated. nih.gov The disposition of the metabolites is considered formation rate-limited, as the plasma concentration-time curves of the metabolites decline in parallel with the parent drug. nih.gov

Influence of Enzyme Inhibition on Tilidine Metabolism in In Vitro Systems

The reliance of tilidine metabolism on specific CYP450 enzymes makes it susceptible to inhibition by other substances. In vitro studies have demonstrated that inhibitors of CYP3A4 and CYP2C19 can significantly impede the N-demethylation of tilidine. nih.govmerckmillipore.comresearchgate.net The simultaneous inhibition of both CYP3A4 and CYP2C19 by voriconazole, for example, has been shown to result in a substantial increase in tilidine exposure. nih.govresearchgate.net

Mechanistic Studies of Metabolic Clearance

The metabolic clearance of tilidine hydrochloride is a sequential process primarily driven by N-demethylation, converting the prodrug into its active and subsequently inactive metabolites. nih.govresearchgate.net Tilidine undergoes extensive first-pass metabolism to form its therapeutically active metabolite, nortilidine. nih.govnih.govpatsnap.com This is followed by a second N-demethylation step, converting nortilidine into the inactive metabolite, bisnortilidine. nih.govresearchgate.net In vitro investigations utilizing human liver microsomes and recombinant cytochrome P450 isozymes (CYPs) have been crucial in elucidating the specific enzymes and kinetic parameters governing this metabolic cascade. researchgate.netnih.govmerckmillipore.com

The primary enzymes identified as responsible for the biotransformation of tilidine are CYP3A4 and CYP2C19. patsnap.comnih.govresearchgate.net Further research has also implicated CYP2B6 in both metabolic steps. researchgate.net These enzymes catalyze the sequential N-demethylation reactions that define the clearance pathway of the compound. researchgate.net

The initial conversion of tilidine to nortilidine follows Michaelis-Menten kinetics. nih.gov Studies using human liver microsomes have determined the kinetic parameters for this primary metabolic step. nih.govmerckmillipore.com

Table 1: Enzyme Kinetic Parameters for the N-demethylation of Tilidine to Nortilidine

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 36 ± 13 µM |

| vmax (Maximum reaction velocity) | 85 ± 18 nmol/mg/h |

Data derived from in vitro studies with human liver microsomes. nih.govmerckmillipore.com

The subsequent metabolic conversion of the active nortilidine to the inactive bisnortilidine also adheres to Michaelis-Menten kinetics and is catalyzed by the same set of CYP isozymes. researchgate.net

Table 2: Enzyme Kinetic Parameters for the N-demethylation of Nortilidine to Bisnortilidine

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 141.6 ± 15 µM |

| vmax (Maximum reaction velocity) | 46.2 ± 3 nmol/mg/h |

Data derived from in vitro studies with human liver microsomes. researchgate.net

Preclinical Pharmacodynamics and Receptor Mediated Responses

Preclinical Animal Models for Pharmacodynamic Evaluation

The antinociceptive properties of tilidine and its metabolites have been assessed in various preclinical animal models. These models are designed to evaluate the analgesic efficacy of compounds against different types of pain stimuli.

Commonly employed models in rodents include:

Hot-Plate Test: This model assesses the response to a thermal stimulus. nih.gov The latency of the animal, typically a mouse or rat, to show a pain response (e.g., licking its paws or jumping) when placed on a heated surface is measured before and after drug administration. nih.govdovepress.com An increase in the response latency is indicative of an analgesic effect. dovepress.com

Tail-Flick Test: In this test, a radiant heat source is focused on the animal's tail, and the time taken for the animal to "flick" its tail away from the heat is recorded. nih.govljmr.ly This response is a spinal reflex, and an increase in the latency to tail-flick suggests a centrally mediated analgesic effect. ljmr.ly

Writhing Test: This model involves inducing a pain-like state by intraperitoneally injecting a chemical irritant, such as acetic acid. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a specific period. A reduction in the number of writhes following drug administration indicates analgesic activity.

Electrical Stimulation Tests: These tests involve the application of a controlled electrical stimulus, often to the tail or paws, and measuring the threshold at which the animal vocalizes or withdraws the stimulated limb. An elevation in this threshold suggests an antinociceptive effect.

These models have been instrumental in demonstrating the analgesic efficacy of tilidine, which is mediated by its active metabolites.

Investigations of Physical Dependence Potential in Preclinical Models

The potential for physical dependence is a critical aspect of the preclinical evaluation of opioid compounds. Animal studies have indicated that prolonged administration of tilidine can lead to the development of physical dependence. researchgate.netnih.gov

A key preclinical model used to assess physical dependence is naloxone-precipitated withdrawal . nih.gov In this model, animals are chronically treated with the opioid being studied, in this case, tilidine. After a period of sustained administration, a narcotic antagonist such as naloxone (B1662785) is administered. nih.gov Naloxone rapidly displaces the opioid from its receptors, precipitating a withdrawal syndrome characterized by a range of observable signs.

In rats, signs of naloxone-precipitated opioid withdrawal can include:

Weight loss

Ptosis (drooping of the eyelids)

Teeth chattering

Wet dog shakes

Abnormal posturing

Studies have shown that chronic administration of tilidine to rats results in a considerable degree of physical dependence, as evidenced by the manifestation of these withdrawal signs upon naloxone challenge. nih.gov Furthermore, in vitro studies using the isolated ileum from chronically morphinized guinea pigs have demonstrated that both nortilidine (B1222713) and bisnortilidine (B1196192) can fully substitute for morphine in preventing the induction of withdrawal, which indicates the dependence liability of these metabolites. researchgate.netnih.gov

Neuropharmacological Studies in Rodent Systems

The central nervous system (CNS) is the primary site of action for the analgesic effects of tilidine's active metabolites. Nortilidine and bisnortilidine are opioid receptor agonists, with nortilidine being a selective agonist for the mu-opioid receptor. nih.gov The binding of these metabolites to mu-opioid receptors in the brain and spinal cord initiates a cascade of intracellular events that lead to analgesia.

While specific electrophysiological studies on the direct effects of nortilidine and bisnortilidine on CNS neuronal firing in rodents are not extensively detailed in publicly available literature, the general mechanism of mu-opioid receptor agonists is well-established. This includes:

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Inhibition of voltage-gated calcium channels, which reduces the release of neurotransmitters involved in pain signaling, such as substance P and glutamate.

The analgesic effects of tilidine administered to rats have been shown to be completely antagonized by the opioid antagonist naloxone, confirming the opioid receptor-mediated mechanism within the CNS. researchgate.net

The spinal cord plays a crucial role in the transmission of nociceptive signals from the periphery to higher brain centers. Opioid receptors are densely expressed in the dorsal horn of the spinal cord, a key area for pain processing.

A study in rats demonstrated that intrathecal (i.t.) injection of tilidine and its metabolite nortilidine directly into the spinal canal produces a dose-dependent depression of the tail-flick response. nih.gov This finding provides direct evidence for a spinal site of action for these compounds. nih.gov The antinociceptive effect of both tilidine and nortilidine administered intrathecally was prevented by the administration of naloxone, further confirming that this spinal effect is mediated by opioid receptors. nih.gov

The relative potency of intrathecally administered compounds in this study was determined by their ED50 values (the dose required to produce a 50% effect). Nortilidine was found to be significantly more potent than tilidine at the spinal level. nih.gov

Table 1: Relative Potency of Intrathecally Injected Analgesics in the Rat Tail-Flick Test

| Compound | ED50 (nM) |

| Buprenorphine | 0.4 |

| Nortilidine | 29 |

| Tramadol | 26 |

| Nefopam | 34 |

| Codeine | 42 |

| Tilidine | 118 |

Data from Bernatzky and Jurna, 1986. nih.gov

This demonstrates that the active metabolite, nortilidine, is a more potent analgesic at the spinal level compared to the parent compound, tilidine.

In Vitro Cellular and Molecular Interaction Studies of Tilidine and its Metabolites

In vitro studies have been essential in characterizing the molecular interactions of tilidine and its metabolites, nortilidine and bisnortilidine. These studies have confirmed that the opiate-like effects of tilidine are mediated by its metabolites, which exhibit a higher affinity for opiate receptors. researchgate.net

Radioreceptor assays have shown that nortilidine and bisnortilidine, rather than tilidine itself, bind with high affinity to opiate receptors. researchgate.net Further studies using cloned human opioid receptors expressed in CHO-K1 cells have demonstrated that nortilidine is a selective agonist of the mu-opioid (MOP) receptor. nih.gov In these cells, both tilidine and nortilidine inhibited the forskolin-induced accumulation of cAMP, with nortilidine being significantly more potent. nih.gov

Table 2: In Vitro Activity of Tilidine and Nortilidine at the Human Mu-Opioid Receptor

| Compound | IC50 for inhibition of cAMP accumulation |

| Tilidine | 11 µM |

| Nortilidine | 110 nM |

Data from F. Simonin et al., 2005. nih.gov

The agonist effects of nortilidine at the MOP receptor were reversed by naloxone. nih.gov At concentrations up to 100 µM, neither tilidine nor nortilidine showed agonist activity at the delta-opioid (DOP), kappa-opioid (KOP), or nociceptin (B549756) (NOP) receptors, highlighting the selectivity of nortilidine for the mu-opioid receptor. nih.gov

Detailed investigations into the downstream signaling pathways beyond cAMP inhibition, such as β-arrestin recruitment and receptor internalization, for nortilidine and bisnortilidine are not extensively documented in the available scientific literature.

Inhibition assays have also revealed that tilidine and nortilidine can inhibit the activity of cytochrome P450 enzymes CYP3A4, CYP2C19, and CYP2D6, as well as the drug transporter ABCB1 (P-glycoprotein). slideshare.netnih.gov This suggests a potential for drug-drug interactions. slideshare.netnih.gov

Modification of Enzymes Involved in Metabolic Pathways

Tilidine hydrochloride undergoes extensive first-pass metabolism, primarily in the liver, where it is converted into its pharmacologically active metabolite, nortilidine. wikipedia.org This bioactivation is crucial, as tilidine itself has only weak affinity for opioid receptors. nih.gov The N-demethylation of tilidine to nortilidine is principally facilitated by two key cytochrome P450 (CYP) isoenzymes: CYP3A4 and CYP2C19. wikipedia.org

The interaction is bidirectional, as not only do these enzymes metabolize tilidine, but tilidine and its active metabolite nortilidine can also act as inhibitors of these same enzymes. wikipedia.org Preclinical in vitro studies have demonstrated that tilidine and nortilidine can inhibit the activity of CYP3A4, CYP2C19, and another important metabolic enzyme, CYP2D6. wikipedia.org This inhibitory action suggests a potential for drug-drug interactions if tilidine is co-administered with other substances that are substrates for these enzymes. wikipedia.org

The metabolic conversion process is sequential, with nortilidine being further metabolized to bisnortilidine, a less active metabolite. nih.gov The enzymes CYP3A4 and CYP2C19 are also responsible for this secondary metabolic step. nih.gov The efficiency of this metabolic cascade, and thus the concentration of the active nortilidine, is dependent on the function of these specific CYP enzymes.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Role in Tilidine Metabolism | Interaction |

| CYP3A4 | Primary enzyme for N-demethylation of tilidine to nortilidine. wikipedia.org | Inhibited by tilidine and nortilidine. wikipedia.org |

| CYP2C19 | Primary enzyme for N-demethylation of tilidine to nortilidine. wikipedia.org | Inhibited by tilidine and nortilidine. wikipedia.org |

| CYP2D6 | Not a primary metabolizer of tilidine. | Inhibited by tilidine and nortilidine. wikipedia.org |

Impact on Cell Signaling Pathways

The principal mechanism of action for tilidine's analgesic effect is mediated by its active metabolite, nortilidine, which is a potent and selective agonist for the mu (µ)-opioid receptor (MOP). nih.govmdpi.com The parent compound, tilidine, exhibits a significantly lower affinity for this receptor. nih.govnih.gov The mu-opioid receptor is a G-protein coupled receptor (GPCR) located in the central nervous system and other tissues.

The binding of nortilidine to the mu-opioid receptor initiates a cascade of intracellular signaling events. This activation leads to the inhibition of the enzyme adenylate cyclase. The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com

This reduction in cAMP levels has several downstream effects, including the inhibition of the release of various neurotransmitters involved in the transmission of pain signals, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. Furthermore, the activation of the mu-opioid receptor by nortilidine causes hyperpolarization of neuronal membranes by increasing potassium ion conductance and decreasing calcium ion conductance. This hyperpolarization reduces neuronal excitability, thereby diminishing the propagation of pain signals.

In vitro studies using cloned human opioid receptors have quantified the agonist activity of tilidine and nortilidine. In cells expressing the mu-opioid receptor, nortilidine was found to be a significantly more potent agonist than tilidine. mdpi.comresearchgate.netresearchgate.net

Table 2: Agonist Activity at the Mu-Opioid Receptor (MOP)

| Compound | IC₅₀ for cAMP Inhibition |

| Tilidine | 11 µM mdpi.comresearchgate.netresearchgate.net |

| Nortilidine | 110 nM mdpi.comresearchgate.netresearchgate.net |

Effects on Gene Expression

The influence of this compound on gene expression is an area of ongoing investigation, with current understanding largely centered on genetic variations that affect its metabolism. The expression of the enzymes responsible for metabolizing tilidine can be altered by genetic polymorphisms, which in turn affects the pharmacodynamics of the drug. technologynetworks.com

A notable example is the gene for CYP2C19. Certain genetic variants, such as CYP2C19*17, can lead to an enhancement of CYP2C19 expression. nih.govtechnologynetworks.com This "ultrarapid metabolism" phenotype can alter the rate at which tilidine is converted to nortilidine, potentially leading to interindividual variability in therapeutic response. technologynetworks.com Conversely, other variants can result in impaired metabolism. technologynetworks.com

While direct studies on tilidine's broad impact on gene expression are limited, research on other opioids provides insight into potential mechanisms. Opioids, as a class, have been shown to alter the expression of genes involved in several biological pathways. Studies on the brains of individuals with opioid use disorder have revealed changes in the expression of genes encoding for proinflammatory immune molecules and those involved in the remodeling of the extracellular matrix. Furthermore, preclinical studies with other opioids in models like zebrafish embryos have shown persistent changes in the expression of genes related to extracellular matrix organization, cell adhesion, and the formation of the visual and nervous systems. mdpi.com These findings suggest that the activation of opioid receptors can lead to downstream effects on transcriptional regulation, though specific gene expression signatures for this compound require further dedicated research.

Structure Activity Relationship Sar Analysis of Tilidine and Its Metabolites

Correlation of Chemical Structure with Opioid Receptor Affinity and Agonism

Tilidine itself is a weak opioid agonist. ncats.iowikipedia.org Its chemical structure, which includes a dimethylamino group, does not facilitate a high-affinity interaction with the mu (µ)-opioid receptor. The analgesic properties of tilidine are almost entirely attributable to its metabolites, which are formed through hepatic metabolism. ncats.ionih.gov

The primary metabolic pathway for tilidine is N-demethylation, a process mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C19. wikipedia.orgnih.gov This initial step involves the removal of one of the methyl groups from the nitrogen atom, converting tilidine into nortilidine (B1222713). This structural modification is critical for opioid activity. The removal of a methyl group to form the secondary amine, nortilidine, significantly enhances the molecule's ability to bind to and activate the µ-opioid receptor. nih.govnih.gov

Further N-demethylation of nortilidine results in the formation of bisnortilidine (B1196192), which possesses a primary amine. Radioreceptor assays have indicated that both nortilidine and bisnortilidine exhibit affinity for opiate receptors, in contrast to the parent compound, tilidine. researchgate.net However, research consistently demonstrates that nortilidine is the principal active metabolite, exhibiting substantially higher potency than both tilidine and bisnortilidine. nih.govresearchgate.net

Studies on cloned human opioid receptors have demonstrated that nortilidine is a selective and potent agonist at the µ-opioid receptor. nih.gov In contrast, neither tilidine nor nortilidine show any significant agonist effects at the delta (δ) or kappa (κ) opioid receptors at concentrations up to 100 microM. nih.govresearchgate.net The agonist effect of nortilidine at the µ-opioid receptor is effectively reversed by the antagonist naloxone (B1662785). nih.gov

Comparative SAR of Parent Compound, Nortilidine, and Bisnortilidine

The sequential N-demethylation of tilidine provides a clear demonstration of structure-activity relationships. The transition from a tertiary amine in tilidine to a secondary amine in nortilidine is the key determinant for potent µ-opioid receptor agonism.

Nortilidine exhibits a µ-receptor affinity that is approximately 100 times higher than that of tilidine itself. nih.gov This dramatic increase in affinity translates to a correspondingly potent agonist activity. In studies using Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor, the potency of these compounds was quantified by their ability to inhibit forskolin-induced cAMP accumulation. The IC50 value, which represents the concentration required to inhibit 50% of the response, was found to be 11 microM for tilidine, while for nortilidine it was 110 nM. ncats.ionih.gov This data quantitatively confirms the significantly greater potency of nortilidine.

While bisnortilidine, the subsequent metabolite, also has affinity for the opioid receptor, it is considered to have less activity compared to nortilidine. researchgate.net The progressive removal of N-methyl groups appears to modulate the affinity and efficacy at the µ-opioid receptor, with the mono-N-demethylated metabolite, nortilidine, representing the optimal structure for potent analgesic activity in this metabolic cascade.

Opioid Receptor Agonist Potency

| Compound | IC50 (cAMP Inhibition) | Receptor |

|---|---|---|

| Tilidine | 11 µM | µ-opioid |

| Nortilidine | 110 nM | µ-opioid |

Analytical Chemistry Methodologies for Tilidine Hydrochloride Research

Chromatographic and Spectroscopic Methods for Quantification in Research Studies

Chromatography, coupled with various detection methods, forms the cornerstone of analytical research on tilidine. These techniques allow for the separation of tilidine and its primary metabolites, nortilidine (B1222713) and bisnortilidine (B1196192), from complex biological matrices or pharmaceutical preparations, ensuring specific and sensitive quantification.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the determination of tilidine and its metabolites in biological samples. nih.govresearchgate.net This method offers high selectivity and specificity due to its ability to separate compounds chromatographically before detecting them based on their unique mass-to-charge ratios.

A notable application involves the rapid quantification of tilidine, nortilidine, and bisnortilidine in urine samples using an automated online solid-phase extraction (SPE) coupled with LC-MS/MS. nih.govresearchgate.net In one such study, the chromatographic separation was accomplished in a short 3.5-minute run time using a Phenylhexyl column. nih.govresearchgate.netebi.ac.uk The process utilized a gradient elution with a mobile phase consisting of methanol (B129727) and 0.2% formic acid, delivered at a flow rate of 0.50 mL/min. nih.govresearchgate.netebi.ac.uk Detection was performed on a QTrap 3200 mass spectrometer in the positive multiple reaction monitoring mode, which enhances the specificity of detection. nih.govresearchgate.net

Another LC-MS/MS method was developed for the simultaneous determination of tilidine, its metabolites, and ritonavir (B1064) in human plasma to investigate drug metabolism pathways involving CYP enzymes. nih.gov This method also demonstrated high sensitivity and was crucial in pharmacokinetic studies. nih.gov Research on detecting drug presence in exhaled breath has also utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify tilidine and its metabolites. uni-saarland.de The use of stable-labeled internal standards, such as Tilidine-D6 HCl, is suitable for isotope dilution applications in LC/MS testing, further improving the accuracy of quantification in forensic and clinical toxicology. cerilliant.com

Table 1: Examples of LC-MS/MS Methodologies in Tilidine Research

Parameter Urine Analysis [3, 5] Plasma Analysis Exhaled Breath Analysis Technique Automated online SPE-LC-MS/MS LC-MS/MS LC-HRMS/MS Sample Matrix Urine Plasma Exhaled Breath Aerosol Column Phenylhexyl (50 × 2.0 mm, 5 µm) Not specified Reversed-phase C18 Mobile Phase Methanol and 0.2% Formic Acid (gradient) Not specified Methanol Flow Rate 0.50 mL/min Not specified Not specified Run Time 3.5 min Not specified Not specified Internal Standard Not specified Tramadol, Cyclopropyl ritonavir Not specified

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used, robust, and cost-effective method for the quality control of tilidine hydrochloride in pharmaceutical products. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

One study describes an RP-HPLC method for the simultaneous determination of tilidine and its related substances in an oral solution. researchgate.netresearchgate.net The analysis was performed on a Phenomenex Luna C8 column (4.6 mm x 250 mm, 5 µm) at a column temperature of 35°C. researchgate.netresearchgate.net The mobile phase consisted of a mixture of methanol and 0.2% ammonium (B1175870) bicarbonate in a 70:30 ratio, with a flow rate of 1 mL per minute. researchgate.netresearchgate.net Detection of the analytes was carried out at a wavelength of 229 nm. researchgate.netresearchgate.net This method proved to be simple, rapid, and practical for quality control analysis. researchgate.net Research into the main impurities in compound this compound oral solution has also utilized HPLC-MS to identify and speculate on the structures of degradation products and impurities from the raw material. magtechjournal.com

Table 2: Example of HPLC Methodology in Tilidine Research

Parameter Oral Solution Analysis [4, 7] Technique RP-HPLC Application Quality control of oral solution Column Phenomenex Luna C8 (4.6 mm x 250 mm, 5 µm) Mobile Phase Methanol : 0.2% Ammonium Bicarbonate (70:30) Flow Rate 1.0 mL/min Detection Wavelength 229 nm Column Temperature 35°C

Validation Parameters for Academic Analytical Research Methods

The validation of analytical methods is a critical requirement to ensure that the data generated is reliable, reproducible, and accurate. Validation is performed according to established guidelines and involves assessing several key parameters.

For the LC-MS/MS method for urine analysis, validation demonstrated a lower limit of quantification (LLOQ) of 1.0 μg/L for tilidine, nortilidine, and bisnortilidine. nih.govresearchgate.net The method showed excellent linearity over a calibration range from the LLOQ up to 100 μg/L, with a coefficient of determination (r²) greater than 0.99. nih.govresearchgate.netebi.ac.uk Similarly, a validated LC-MS/MS method for plasma analysis showed linearity from 1 to 250 ng/mL for tilidine and its metabolites, with r² values consistently above 0.99. nih.gov The LLOQ for this plasma-based assay was 1 ng/mL, and the extraction recovery was high, ranging from 94% to 109%. nih.gov

The RP-HPLC method for oral solutions was also rigorously validated. researchgate.net The calibration curve for tilidine was linear within the range of 0.02 to 2 g·L⁻¹ (r=1.0000). researchgate.netresearchgate.net The average recovery, a measure of accuracy, was found to be 99.02% for tilidine. researchgate.netresearchgate.net The limit of detection (LOD) for this HPLC-UV method was determined to be 1 ng for tilidine. researchgate.netresearchgate.net These validation results confirm that the methods are suitable for their intended purpose. researchgate.net

Table 3: Validation Parameters for Tilidine Analytical Methods

Parameter LC-MS/MS in Urine [3, 5] LC-MS/MS in Plasma RP-HPLC in Oral Solution [4, 7] Linearity Range 1.0 - 100 µg/L 1 - 250 ng/mL 0.02 - 2 g·L⁻¹ Correlation Coefficient r² > 0.99 r² > 0.99 r = 1.0000 Lower Limit of Quantification (LLOQ) 1.0 µg/L 1 ng/mL Not Reported Limit of Detection (LOD) Not Reported Not Reported 1 ng Accuracy (Recovery) Not Reported 94% - 109% 99.02%

Utilization of Certified Reference Materials and Analytical Standards in Tilidine Research

The use of Certified Reference Materials (CRMs) and analytical standards is indispensable in tilidine research to ensure the accuracy, traceability, and comparability of analytical results. lgcstandards.comcerilliant.com These standards are highly characterized materials of known purity and concentration, produced under rigorous quality assurance standards such as ISO 17034 and ISO/IEC 17025. lgcstandards.comcerilliant.comlgcstandards.com

CRMs for tilidine and its metabolites are used for several critical functions:

Calibration: They are used to prepare calibration curves against which unknown sample concentrations are measured. lgcstandards.com

Method Validation: Standards are essential for validating analytical methods by establishing parameters like accuracy, precision, and linearity.

Quality Control: They serve as quality control samples to monitor the performance of the analytical method during routine analysis. lgcstandards.com

Various forms of tilidine standards are commercially available, including this compound hemihydrate as a European Pharmacopoeia (EP) reference standard, which is intended for specific laboratory tests prescribed by the pharmacopoeia. sigmaaldrich.com Other available standards include solutions of tilidine in solvents like acetonitrile (B52724) and stable-labeled isotopic standards such as Tilidine-D6 HCl. cerilliant.comlgcstandards.com This deuterated standard is particularly valuable as an internal standard in mass spectrometry-based methods, as it behaves chromatographically like the unlabeled analyte but is distinguishable by its mass, allowing for precise correction of matrix effects and extraction variability. cerilliant.com The use of these high-quality reference materials, accompanied by a comprehensive Certificate of Analysis, provides confidence in the robustness and precision of research findings. lgcstandards.comcerilliant.com

Table of Mentioned Compounds

Pharmacogenomic Influences on Tilidine Hydrochloride Metabolism

Impact of Cytochrome P450 Polymorphisms on Metabolic Phenotypes

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast number of drugs, including tilidine. mdpi.com The conversion of tilidine to its active metabolite, nortilidine (B1222713), is principally mediated by two key enzymes: CYP3A4 and CYP2C19. nih.govmerckmillipore.commdpi.com The genes encoding these enzymes are known to be highly polymorphic, meaning they exist in many different forms (alleles) within the population. doi.orgnih.gov These genetic variations can lead to the production of enzymes with altered activity, ranging from non-functional to super-active.

This genetic variability results in distinct metabolic phenotypes that can be broadly categorized as follows:

Poor Metabolizers (PMs): Individuals who carry two non-functional alleles, leading to a significant reduction or complete loss of enzyme activity.

Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele, or two partially active alleles, resulting in decreased enzyme activity.

Extensive (or Normal) Metabolizers (EMs): Individuals with two fully functional alleles, considered the "normal" phenotype.

Ultrarapid Metabolizers (UMs): Individuals who carry multiple copies of a functional gene or alleles that confer increased enzyme activity, leading to faster-than-normal metabolism. doi.org

For tilidine, polymorphisms in the CYP2C19 gene are of particular interest. Variants such as CYP2C192 and CYP2C193 are associated with impaired enzyme function and contribute to a poor metabolizer phenotype. nih.govnih.gov Conversely, the CYP2C19*17 allele is linked to increased transcription and results in an ultrarapid metabolizer phenotype. nih.govidexlab.com

Given that CYP2C19 is involved in tilidine's activation, it was hypothesized that these polymorphisms would significantly impact the formation of nortilidine and, consequently, the drug's analgesic effect. However, clinical research has revealed a more complex interaction. A study involving healthy volunteers stratified into CYP2C19 poor metabolizer and ultrarapid metabolizer groups found no significant differences in the plasma exposure (Area Under the Curve, AUC) of the active metabolite nortilidine between the genotypes when tilidine was administered alone. nih.govnih.govresearchgate.net

The study did, however, highlight the crucial role of the other primary enzyme, CYP3A4. When the potent CYP3A4 inhibitor, ritonavir (B1064), was co-administered, the exposure to nortilidine doubled in both CYP2C19 phenotype groups. nih.govnih.gov This finding suggests that CYP3A4 is a key player in the sequential metabolism of tilidine, not only in the initial conversion to nortilidine but also in the subsequent metabolism of nortilidine to the inactive bisnortilidine (B1196192). nih.govnih.gov Inhibition of this second step by a potent CYP3A4 inhibitor leads to an accumulation of the active nortilidine, irrespective of the CYP2C19 genetic status. nih.govnih.gov Therefore, while CYP2C19 polymorphisms define specific metabolic phenotypes, their clinical impact on tilidine metabolism appears to be minor compared to the substantial influence of CYP3A4 activity. nih.govidexlab.com

| CYP2C19 Phenotype | Treatment | Nortilidine AUC (h·ng/mL) [95% CI] |

|---|---|---|

| Poor Metabolizer (PM) | Placebo | 996 [872–1119] |

| Poor Metabolizer (PM) | Ritonavir (CYP3A4 Inhibitor) | 2242 [1811–2674] |

| Ultrarapid Metabolizer (UM) | Placebo | 1059 [789–1330] |

| Ultrarapid Metabolizer (UM) | Ritonavir (CYP3A4 Inhibitor) | 2074 [1353–2795] |

Data sourced from a study on healthy volunteers. nih.govnih.gov

Genetic Variations and Interindividual Metabolic Variability in In Vitro Systems and Animal Models

Interindividual variability in drug response is a significant challenge in clinical practice, and genetic factors are a primary cause of this variation. nih.govnumberanalytics.comrjppd.org To understand and predict how genetic differences affect drug metabolism, researchers utilize various experimental systems, including in vitro models and animal studies.

In Vitro Systems

In vitro studies are essential for identifying the specific enzymes responsible for a drug's metabolism and for characterizing the kinetics of those reactions. semanticscholar.org For tilidine, experiments using human liver microsomes and recombinant CYP enzymes (rCYPs) have been instrumental. These studies confirmed that the N-demethylation of tilidine to form the active nortilidine is catalyzed by both CYP3A4 and CYP2C19. merckmillipore.comidexlab.com Some evidence also suggests a minor role for CYP2B6. idexlab.com

By incubating the drug with these enzyme systems, researchers can determine key kinetic parameters. Studies have shown that the N-demethylation of tilidine follows Michaelis-Menten kinetics. merckmillipore.com

| Enzyme System | Kinetic Parameter | Value |

|---|---|---|

| Human Liver Microsomes | Km (Michaelis constant) | 36 ± 13 µM |

| vmax (Maximum reaction velocity) | 85 ± 18 nmol/mg/h |

Data from studies using human liver microsomes. merckmillipore.com

These in vitro models are also used to investigate the functional impact of specific genetic variations. By using rCYPs that express different polymorphic alleles, scientists can directly compare how a specific genetic change affects an enzyme's ability to metabolize a drug. This approach allows for a mechanistic understanding of why individuals with different genotypes may exhibit varied drug responses.

Animal Models

Animal models provide a more complex, whole-organism system to study drug metabolism. For decades, pharmacogenomic research has relied on inbred mouse strains, which have minimal genetic variation. rsc.org While useful for creating specific disease models, their lack of genetic diversity limits their ability to represent the wide range of metabolic responses seen in the heterogeneous human population. rsc.org

To better model human genetic diversity, newer preclinical models have been developed. These include the Collaborative Cross (CC) and Diversity Outbred (DO) mouse populations, which incorporate genetic material from multiple founder strains, creating a population with a level of genetic variation that mirrors that of humans. rsc.org These genetically diverse models are more powerful for identifying genes and specific genetic variants that contribute to interindividual differences in drug pharmacokinetics and response. rsc.org While specific studies applying these advanced animal models to tilidine hydrochloride metabolism have not been published, they represent a valuable future direction for dissecting the complex genetic architecture of its metabolic pathways and understanding the full spectrum of interindividual variability.

Future Directions and Emerging Research Areas for Tilidine Hydrochloride

Investigation of Non-Opioid Receptor-Mediated Pharmacological Contributions

While the analgesic effects of tilidine are primarily attributed to its active metabolites, nortilidine (B1222713) and bisnortilidine (B1196192), acting as agonists at the µ-opioid receptor, emerging research suggests a more complex pharmacological profile. nih.govnih.gov Nortilidine is a selective and potent agonist of the MOP (mu-opioid) receptor, with significantly higher affinity than the parent compound, tilidine. nih.gov Studies using cloned human opioid receptors have demonstrated that nortilidine's agonist effects at the MOP receptor are effectively reversed by naloxone (B1662785). nih.gov

Development of Advanced Bioanalytical Techniques for Comprehensive Metabolite Profiling

The clinical and forensic monitoring of tilidine is complicated by its rapid metabolism to the active metabolite nortilidine and the subsequent metabolite bisnortilidine. nih.govnih.gov This necessitates the use of sophisticated bioanalytical methods for accurate quantification and comprehensive metabolite profiling.

Current methodologies heavily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous analysis of tilidine and its metabolites in biological matrices like urine and blood. nih.govebi.ac.uk These techniques offer high sensitivity and specificity, which are crucial for detecting the low concentrations often present in biological samples. nih.govebi.ac.uk For instance, a developed and validated LC-MS/MS method allows for the quantification of tilidine, nortilidine, and bisnortilidine in urine with a lower limit of quantification of 1.0 µg/L for each analyte. nih.gov

Future research is focused on enhancing these techniques to improve throughput, reduce sample preparation time, and increase the scope of detectable metabolites. The development of automated online solid-phase extraction (SPE) coupled with LC-MS/MS represents a significant advancement, enabling rapid and high-throughput analysis. nih.gov Furthermore, high-resolution accurate mass spectrometry (HRAMS) is being explored for its potential in the qualitative assessment and estimated quantitation of a broader range of drug metabolites, offering improved data quality and automated data processing. criver.com The application of these advanced techniques will be instrumental in building more detailed pharmacokinetic models and understanding inter-individual variability in tilidine metabolism.

| Technique | Matrix | Analytes | Key Advantages | Reference |

|---|---|---|---|---|

| Online SPE-LC-MS/MS | Urine | Tilidine, Nortilidine, Bisnortilidine | Automated, rapid (3.5 min run time), high sensitivity (LLOQ 1.0 µg/L) | nih.gov |

| HPLC-HRAMS | Various biological matrices | Oligonucleotide catabolites (example application) | Automated data processing, enhanced data quality, semi-quantitative scaling | criver.com |

| DESI-MRM Imaging | Tissue | Drug candidates and metabolites | Selective imaging, confirmation of spatial distribution | acs.org |

Immunochemical Detection Strategies for Tilidine and its Metabolites

While chromatographic methods are the gold standard for the confirmation and quantification of tilidine and its metabolites, there is a recognized need for rapid and cost-effective screening methods, particularly in clinical and forensic settings. nih.gov Currently, there is a lack of a specific immunoassay for tilidine, which limits its inclusion in routine drug screening panels. nih.gov

Immunochemical tests, such as those used for opiates, often show limited cross-reactivity with synthetic opioids like tilidine. springermedizin.de This can lead to false-negative results in initial screenings. The development of specific antibodies that can recognize tilidine and its primary active metabolite, nortilidine, is a critical area for future research.

The potential for such immunoassays is significant, offering a tool for rapid preliminary screening before confirmatory analysis. Research into immunochemical detection strategies would involve the synthesis of appropriate immunogens to elicit a specific antibody response and the subsequent development and validation of an immunoassay platform, such as an enzyme-linked immunosorbent assay (ELISA). The successful development of such a tool would greatly enhance the efficiency of drug monitoring programs.

Mechanistic Studies of Tilidine Hydrochloride Drug Interactions in Preclinical Models

Tilidine undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, making it susceptible to drug-drug interactions. wikipedia.org The conversion of tilidine to its active metabolite, nortilidine, is mediated by CYP3A4 and CYP2C19. wikipedia.org Inhibition of these enzymes can significantly alter the pharmacokinetic profile of tilidine and its metabolites, potentially affecting its efficacy and safety. wikipedia.orgnih.gov

Preclinical studies are crucial for elucidating the mechanisms of these interactions. For example, in vivo studies in healthy volunteers have shown that co-administration of ritonavir (B1064), a potent CYP3A4 inhibitor, leads to a sevenfold increase in tilidine exposure and a twofold increase in the exposure to the active metabolite nortilidine. nih.govebi.ac.uk This highlights the critical role of CYP3A4 in tilidine's metabolic pathway.

Future preclinical research should continue to investigate the impact of inhibitors and inducers of various CYP enzymes on tilidine metabolism. In vitro studies using human liver microsomes and recombinant CYP enzymes can provide detailed mechanistic insights. Furthermore, in vivo animal models can be used to assess the pharmacodynamic consequences of these interactions. A particular area of interest is the interaction with other drugs that are also metabolized by CYP2D6, as tilidine and nortilidine have been shown to inhibit this isozyme. google.com A thorough understanding of these interactions is essential for providing evidence-based guidance on the safe co-administration of tilidine with other medications.

| Interacting Drug/Enzyme | Effect on Tilidine/Metabolites | Mechanism | Reference |

|---|---|---|---|

| Ritonavir (CYP3A4 inhibitor) | 7-fold increase in tilidine exposure, 2-fold increase in nortilidine exposure | Inhibition of CYP3A4-mediated metabolism | nih.govebi.ac.uk |

| CYP2C19 (genetic polymorphism) | No significant difference in nortilidine exposure between poor and ultrarapid metabolizers when co-administered with ritonavir | CYP3A4 inhibition by ritonavir masks the effect of CYP2C19 genotype | nih.gov |

| CYP2D6 | Tilidine and nortilidine inhibit CYP2D6 | Potential for interaction with other CYP2D6 substrates | google.com |

Q & A

Q. What are the key considerations for synthesizing Tilidine hydrochloride in a laboratory setting?

To synthesize this compound, researchers must:

- Follow established protocols for ethyl esterification of 2-(dimethylamino)-1-phenyl-3-cyclohexene-1-carboxylic acid, with subsequent hydrochlorination .

- Ensure precise stoichiometric ratios and reaction conditions (e.g., temperature, solvent selection) to avoid side products like Tilidine fumarate or phosphate .

- Purify the product via recrystallization using solvents such as ethanol or dichloromethane, and confirm structural identity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Purity analysis : Use high-performance liquid chromatography (HPLC) with UV detection, ensuring a retention time consistency of ±2% compared to reference standards .

- Structural confirmation : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) and X-ray crystallography for unambiguous identification .

- Thermal properties : Determine melting point (149–152°C) and compare to literature values to assess crystallinity .

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include critical details: reagent sources, instrumentation parameters, and validation steps .

- Separate basic characterization data (e.g., melting point, NMR) from advanced analyses (e.g., pharmacokinetics) in the main text, with supplemental files for raw datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Factor analysis : Compare study designs for variables such as dosage forms (e.g., hydrochloride vs. fumarate salts), patient demographics (e.g., hepatic impairment), and analytical methods (e.g., LC-MS vs. immunoassays) .

- Method validation : Replicate conflicting studies using harmonized protocols (e.g., FDA bioequivalence guidelines) and standardized metabolite quantification via UPLC-MS/MS .

- Statistical reconciliation : Apply meta-analysis tools to assess heterogeneity in data, accounting for outliers or confounding variables .

Q. What methodological approaches are recommended for analyzing this compound’s metabolites in biological samples?

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate Tilidine and its metabolites from plasma or urine .

- Analytical validation : Optimize UPLC-MS/MS parameters (e.g., ionization mode: ESI+, MRM transitions) to achieve limits of detection (LOD) below 1 ng/mL .

- Metabolite identification : Employ high-resolution MS (HRMS) and collision-induced dissociation (CID) to characterize phase I/II metabolites, referencing fragmentation libraries .

Q. How do different salt forms of Tilidine (e.g., hydrochloride vs. fumarate) influence its pharmacological properties?

- Solubility and bioavailability : Compare dissolution profiles in simulated gastric fluid (HCl pH 1.2) to assess salt-specific absorption kinetics .

- Receptor binding assays : Conduct competitive binding studies using opioid receptor-expressing cell lines (e.g., CHO-K1) to evaluate affinity differences between salts .

- Stability testing : Perform accelerated stability studies (40°C/75% RH) to determine hygroscopicity and degradation pathways .

Q. What strategies mitigate experimental bias when studying this compound’s efficacy in pain models?

- Blinded protocols : Randomize animal or human subjects into placebo and treatment groups, with independent analysts processing data .

- Dose-response curves : Use nonlinear regression models to quantify EC values, ensuring statistical power through adequate sample sizes .

- Negative controls : Include naloxone pretreatment groups to confirm opioid receptor-mediated effects .

Safety and Compliance

Q. What laboratory safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Emergency procedures : Train personnel on first-aid measures (e.g., eye rinsing with saline, inhalation exposure protocols) and maintain SDS documentation .

- Waste disposal : Neutralize Tilidine residues with 10% sodium hydroxide before disposal in hazardous waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.